
3-Methyl-2-(propan-2-yl)butanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2-(propan-2-yl)butanal, also known as 2-isopropyl-3-methylbutanal, is an organic compound with the molecular formula C8H16O. It is a branched aldehyde, characterized by the presence of a terminal carbonyl group. This compound is notable for its role as a flavor compound in various food products, where it imparts a malty, chocolate-like aroma .
Applications De Recherche Scientifique
3-Methyl-2-(propan-2-yl)butanal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its role in metabolic pathways and its impact on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Safety and Hazards
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(propan-2-yl)butanal can be achieved through several methods. One common approach involves the aldol condensation of isobutyraldehyde with acetone, followed by hydrogenation. The reaction conditions typically include the use of a base catalyst such as sodium hydroxide and a hydrogenation catalyst like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the continuous flow process, where the reactants are fed into a reactor under controlled conditions. The use of high-pressure hydrogenation and efficient separation techniques ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-2-(propan-2-yl)butanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Grignard reagents in anhydrous ether.
Major Products Formed
Oxidation: 3-Methyl-2-(propan-2-yl)butanoic acid.
Reduction: 3-Methyl-2-(propan-2-yl)butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of 3-Methyl-2-(propan-2-yl)butanal involves its reactivity as an aldehyde. The slightly positive carbon atom in the aldehyde group is susceptible to nucleophilic attacks, making it a reactive intermediate in various chemical reactions. In biological systems, it can participate in metabolic pathways, where it is converted to other compounds through enzymatic reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylpropanal: Another branched aldehyde with a similar structure but different substituents.
3-Methylbutanal: A closely related compound with a similar carbon skeleton but different functional groups.
2-Isopropylbutanal: Similar in structure but with variations in the position of the isopropyl group.
Uniqueness
3-Methyl-2-(propan-2-yl)butanal is unique due to its specific arrangement of substituents, which imparts distinct chemical and physical properties. Its role as a flavor compound and its reactivity in various chemical reactions make it a valuable compound in both research and industrial applications .
Propriétés
IUPAC Name |
3-methyl-2-propan-2-ylbutanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-6(2)8(5-9)7(3)4/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQMBKVWUSLXJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
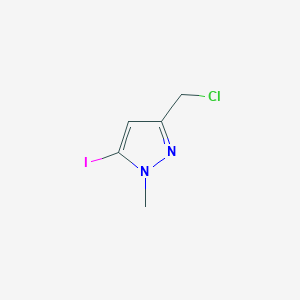

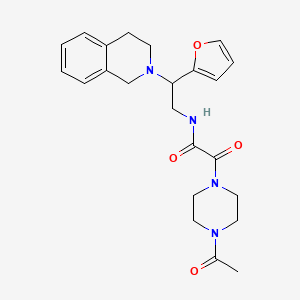
![methyl 4-methoxy-3-({[5-(thiophen-2-yl)furan-2-yl]methyl}sulfamoyl)benzoate](/img/structure/B2873012.png)
![3-[(2,5-dimethylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B2873013.png)
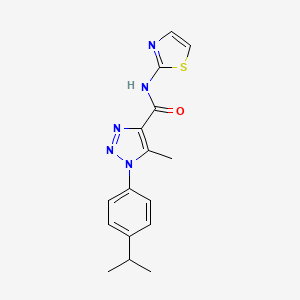
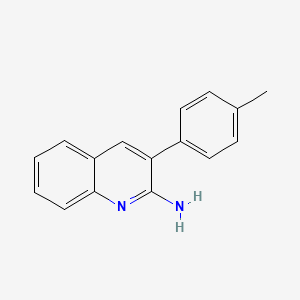
![7-(4-(3,4-dichlorobenzyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2873017.png)

![1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine dihydrochloride](/img/structure/B2873023.png)
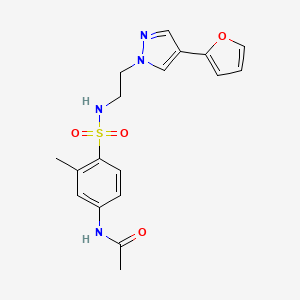
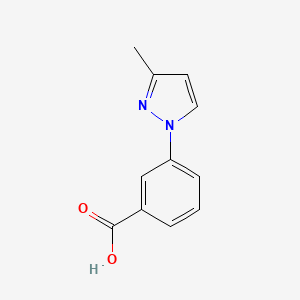

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2873028.png)
